4-[2-(Acryloyloxy)ethyl]-4-methylmorpholin-4-ium chloride
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Overview
Description
4-[2-(Acryloyloxy)ethyl]-4-methylmorpholin-4-ium chloride is an organic compound with the molecular formula C8H16ClNO2. It is a quaternary ammonium salt that is commonly used in various chemical and industrial applications. This compound is known for its ability to form hydrogels and its use as a monomer in polymerization reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Acryloyloxy)ethyl]-4-methylmorpholin-4-ium chloride typically involves the reaction of 4-methylmorpholine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis. Additionally, the purification steps are optimized to reduce waste and improve the overall sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Acryloyloxy)ethyl]-4-methylmorpholin-4-ium chloride undergoes various chemical reactions, including:
Polymerization: It can polymerize to form hydrogels, which are used in various applications such as drug delivery and tissue engineering.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Polymerization: Initiators such as ammonium persulfate (APS) are commonly used to initiate the polymerization process.
Substitution Reactions: Common nucleophiles include amines, alcohols, and thiols.
Major Products
Scientific Research Applications
4-[2-(Acryloyloxy)ethyl]-4-methylmorpholin-4-ium chloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-[2-(Acryloyloxy)ethyl]-4-methylmorpholin-4-ium chloride involves its ability to form cross-linked polymer networks. The acryloyloxy group undergoes polymerization, leading to the formation of hydrogels. These hydrogels can trap water and other molecules, making them useful for controlled release applications . The quaternary ammonium group imparts antimicrobial properties, making the compound effective in various biomedical applications .
Comparison with Similar Compounds
Similar Compounds
2-(Acryloyloxy)ethyltrimethylammonium chloride: Similar in structure but lacks the morpholine ring.
Dimethylaminoethyl acrylate methyl chloride: Another quaternary ammonium compound used in similar applications.
Uniqueness
4-[2-(Acryloyloxy)ethyl]-4-methylmorpholin-4-ium chloride is unique due to the presence of the morpholine ring, which enhances its solubility and reactivity compared to other similar compounds. This structural feature makes it particularly useful in the synthesis of hydrogels with specific properties .
Properties
CAS No. |
396715-55-2 |
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Molecular Formula |
C10H18ClNO3 |
Molecular Weight |
235.71 g/mol |
IUPAC Name |
2-(4-methylmorpholin-4-ium-4-yl)ethyl prop-2-enoate;chloride |
InChI |
InChI=1S/C10H18NO3.ClH/c1-3-10(12)14-9-6-11(2)4-7-13-8-5-11;/h3H,1,4-9H2,2H3;1H/q+1;/p-1 |
InChI Key |
LKAVMSQHKWPVDJ-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CCOCC1)CCOC(=O)C=C.[Cl-] |
Origin of Product |
United States |
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